

A Technical Guide to the Physical and Crystalline Properties of Rubidium Iodide (RbI)

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Compound of Interest

Compound Name: Rubidium iodide

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This guide provides a comprehensive overview of the physical appearance and crystalline structure of **Rubidium iodide** (RbI), an inorganic salt with applications ranging from specialized glass manufacturing to medical imaging. The information is presented to support research and development activities where the precise physicochemical properties of RbI are of interest.

Physical Appearance

Rubidium iodide is a white, crystalline solid at standard conditions.[1][2][3] It is generally described as a colorless solid when pure.[4] RbI is known to be hygroscopic, meaning it has a tendency to absorb moisture from the surrounding air.[2] It is highly soluble in water.[2][5]

Crystalline Form and Structure

Rubidium iodide crystallizes in a well-defined and highly symmetric structure. It adopts the rock salt (NaCl) crystal structure, which is a common motif for alkali halides.[1][6] This structure belongs to the cubic crystal system and is characterized by the space group $Fm\bar{3}m$. [7][8]

In this arrangement, each rubidium ion (Rb^+) is octahedrally coordinated to six iodide ions (I^-), and conversely, each iodide ion is octahedrally coordinated to six rubidium ions. This forms a face-centered cubic (FCC) lattice. The predictable and stable crystalline nature of RbI is fundamental to its physical properties. The cleavage for this crystal is along the $\{100\}$ planes, characteristic of its cubic nature.[4]

Quantitative Physicochemical Data

The key physical and crystallographic parameters for **Rubidium Iodide** are summarized in the table below for ease of reference and comparison.

Property	Value	Citations
Physical Properties		
Molecular Formula	RbI	[1][6]
Molecular Weight	212.37 g/mol	[1][8]
Appearance	White crystalline solid	[1][2][3]
Melting Point	642 - 656 °C	[1][4][5][6][8]
Boiling Point	1300 °C	[1][4][5]
Density	3.55 g/cm ³	[4][5][8]
Solubility in Water	165 g / 100 g (at 25 °C)	[8]
Crystallographic Data		
Crystal System	Cubic	[4][7][8]
Crystal Structure	Rock Salt (NaCl type)	[1][6][7][8]
Space Group	Fm $\bar{3}$ m	[7]
Lattice Constant (a)	7.326 - 7.342 Å	[6][8]
Rb-I Bond Length	3.66 - 3.69 Å	[6][7]
Optical Properties		
Refractive Index	1.647 (at 589 nm)	[4]

Experimental Protocol: Crystal Structure Determination by X-ray Diffraction (XRD)

The determination of the crystalline form and precise structural parameters of **Rubidium Iodide** is primarily accomplished through X-ray diffraction (XRD). Both single-crystal XRD (SC-

XRD) and powder XRD (PXRD) can be utilized, with SC-XRD providing the most detailed structural information.^[7]

Objective:

To determine the unit cell dimensions, space group, and atomic positions of RbI.

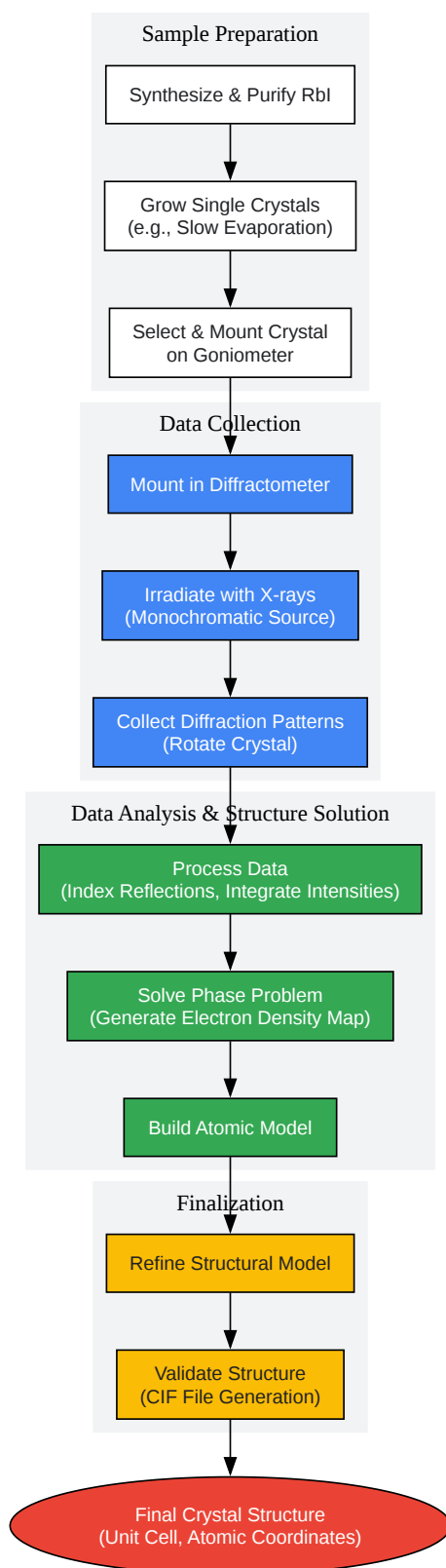
Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

- Crystal Preparation:
 - High-quality single crystals of RbI are required, typically larger than 0.1 mm in all dimensions, free from significant defects.^[4]
 - Crystals can be grown by slow evaporation of a saturated aqueous solution of RbI.
 - A suitable crystal is selected under a microscope and mounted on a goniometer head.
- Data Acquisition:
 - The mounted crystal is placed in a single-crystal X-ray diffractometer.^[7]
 - The crystal is cooled (e.g., to 100 K) using a cryo-system to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
 - A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.^[3]
 - The crystal is rotated, and a series of diffraction patterns are collected at different orientations using an area detector, such as a CCD or pixel detector.^[4] Each diffraction spot (reflection) is recorded in terms of its position and intensity.
- Data Processing and Structure Solution:
 - The collected diffraction images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice.

- The intensities of the reflections are integrated and corrected for experimental factors (e.g., absorption).
- The phase problem is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.^[2]
- An atomic model of the RbI structure is built into the electron density map.
- Structure Refinement:
 - The initial model is refined against the experimental diffraction data. This process involves adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.^[8]
 - The quality of the final structure is assessed using metrics like the R-factor. The final output is typically a crystallographic information file (CIF).

Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of a compound like **Rubidium Iodide** using single-crystal X-ray diffraction.



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Caption: Workflow for Crystal Structure Determination via SC-XRD.

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